![molecular formula C29H32N8O2S2 B2669745 8-(4-Benzhydrylpiperazin-1-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione CAS No. 676157-62-3](/img/no-structure.png)

8-(4-Benzhydrylpiperazin-1-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

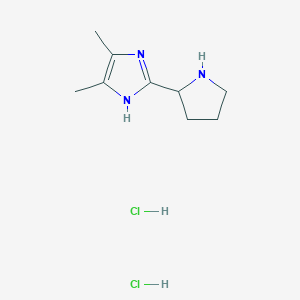

The compound “8-(4-Benzhydrylpiperazin-1-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione” is a complex organic molecule. It has a molecular formula of C24H26N6O2 and a molecular weight of 430.5 . The compound is related to 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, which is an effective human carbonic anhydrase (hCA) inhibitor .

Chemical Reactions Analysis

This compound is related to 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, which is known to inhibit human carbonic anhydrase (hCA). The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .Physical And Chemical Properties Analysis

The compound has a molecular weight of 430.5 . Unfortunately, the specific physical and chemical properties of this compound are not available in the retrieved data.Scientific Research Applications

Pharmacological Potential and Receptor Affinity

A pivotal study explored the pharmacological evaluation of arylpiperazine derivatives of purine-2,6-dione, highlighting their potent ligand activity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. This class of compounds exhibited significant anxiolytic and antidepressant properties, suggesting their potential use in treating psychological disorders. The research specifically identified compounds with mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand properties, showing promising antidepressant-like effects in the forced swim test (FST) and anxiolytic-like activity in the four-plate test (FPT) in mice (Chłoń-Rzepa et al., 2013).

Analgesic Properties

Another significant research direction involves investigating the analgesic and anti-inflammatory properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives. This study revealed that certain compounds within this class showed notable analgesic activity, surpassing that of reference drugs like acetylic acid in in vivo models. These findings suggest these compounds could represent a new class of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Synthetic Accessibility and Chemical Diversity

Further research has focused on the synthetic accessibility and diversification of these compounds. For instance, the synthesis of new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives was described, contributing to the chemical diversity and potential pharmacological applications of these molecules (Gobouri, 2020).

Anticancer Activity

Investigations into the anticancer activity of related compounds, such as substituted pyridines and purines containing 2,4-thiazolidinedione, have shown promising results in vitro and in vivo. These studies aim to identify compounds with potent anticancer, hypoglycemic, and hypolipidemic activities, offering insights into their potential therapeutic applications (Kim et al., 2004).

Mechanism of Action

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 8-bromo-1,3-dimethyl-7-(2-hydroxyethyl)purine-2,6-dione with 2-(5-methyl-1,3,4-thiadiazol-2-ylthio)ethylamine followed by reaction with 4-benzhydrylpiperazine.", "Starting Materials": [ "8-bromo-1,3-dimethyl-7-(2-hydroxyethyl)purine-2,6-dione", "2-(5-methyl-1,3,4-thiadiazol-2-ylthio)ethylamine", "4-benzhydrylpiperazine" ], "Reaction": [ "Step 1: 8-bromo-1,3-dimethyl-7-(2-hydroxyethyl)purine-2,6-dione is reacted with 2-(5-methyl-1,3,4-thiadiazol-2-ylthio)ethylamine in the presence of a base such as potassium carbonate in DMF to yield 8-bromo-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione.", "Step 2: 8-bromo-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione is then reacted with 4-benzhydrylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in a suitable solvent such as dichloromethane to yield the final compound, 8-(4-Benzhydrylpiperazin-1-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione." ] } | |

CAS RN |

676157-62-3 |

Molecular Formula |

C29H32N8O2S2 |

Molecular Weight |

588.75 |

IUPAC Name |

8-(4-benzhydrylpiperazin-1-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione |

InChI |

InChI=1S/C29H32N8O2S2/c1-20-31-32-28(41-20)40-19-18-37-24-25(33(2)29(39)34(3)26(24)38)30-27(37)36-16-14-35(15-17-36)23(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-13,23H,14-19H2,1-3H3 |

InChI Key |

QYBRMXOIXNNGHD-UHFFFAOYSA-N |

SMILES |

CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)N(C(=O)N(C3=O)C)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2669662.png)

![3-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2669668.png)

![(3-Imidazolylpropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B2669669.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2669671.png)

![N-1,3-benzodioxol-5-yl-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2669677.png)

![N-(4-methoxyphenyl)-11,13-dimethyl-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2669679.png)

![N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2669682.png)

![2,4-Dimethyl-2,3-dihydro-thieno[3,2-c]quinoline-8-carboxylic acid](/img/structure/B2669683.png)

![N-[cyano(2,4-dimethoxyphenyl)methyl]-1-benzofuran-3-carboxamide](/img/structure/B2669684.png)

![(S)-6-Fluorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2669685.png)